(2E)-3-(3-Nitrophenyl)acryloyl chloride
Description
Significance of Acryloyl Chlorides as Versatile Synthetic Intermediates in Modern Organic Chemistry
Acryloyl chlorides are a class of organic compounds that serve as highly valuable intermediates in a myriad of chemical transformations. wikipedia.org Their versatility stems from the presence of two key functional groups: a reactive acyl chloride and an α,β-unsaturated carbonyl system. The acyl chloride group is an excellent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters, respectively. wikipedia.org This reactivity is fundamental to the construction of numerous polymers, pharmaceuticals, and other fine chemicals.
Furthermore, the conjugated double bond in the acryloyl moiety allows for participation in various addition reactions, including Michael additions and cycloadditions. This dual reactivity enables chemists to introduce the acryloyl scaffold into diverse molecular frameworks and subsequently perform further functionalization, making them powerful tools in the synthesis of complex organic molecules.
Unique Reactivity Profile and Synthetic Potential of α,β-Unsaturated Acyl Chlorides Bearing Aromatic Nitro Substitution
The introduction of a nitro group onto the aromatic ring of an α,β-unsaturated acyl chloride, as seen in (2E)-3-(3-Nitrophenyl)acryloyl chloride, profoundly influences its reactivity profile. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic perturbation has several important consequences for the molecule's reactivity.
Firstly, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon in the acyl chloride moiety. This increased positive charge density makes the acyl chloride even more susceptible to nucleophilic attack, potentially leading to faster and more efficient acylation reactions compared to its unsubstituted counterparts.
Secondly, the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More significantly for the reactivity of the acryloyl system, the electron-withdrawing nitro group also affects the electron density of the conjugated double bond. This can influence its reactivity in cycloaddition and Michael addition reactions. The precise nature of this influence, whether activating or deactivating, can depend on the specific reaction and the nature of the reacting partner.
The presence of the nitro group also opens up avenues for further synthetic transformations. The nitro group itself can be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions, allowing for the introduction of a wide range of functional groups on the aromatic ring. This adds another layer of synthetic versatility to molecules derived from this compound.
Overview of Current Research Trajectories and Academic Significance for this compound
Current research involving this compound and related nitro-substituted cinnamoyl chlorides appears to be focused on their application as building blocks in the synthesis of novel heterocyclic compounds and biologically active molecules. The inherent reactivity of the acryloyl chloride function allows for its facile conversion into a variety of derivatives, such as amides and esters. These derivatives, containing the 3-nitrophenyl moiety, can then be utilized in subsequent cyclization reactions to form complex heterocyclic systems.
For example, substituted cinnamoyl chlorides are employed in the synthesis of various pharmacologically relevant scaffolds. Research has demonstrated the use of cinnamoyl chlorides in the preparation of novel cinnamoyl-memantine amides and cinnamoyl-metronidazole esters, showcasing their utility in drug discovery programs. nih.gov Furthermore, substituted cinnamoyl piperidinyl acetate (B1210297) derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov
The academic significance of this compound lies in its potential as a versatile starting material for the synthesis of libraries of compounds for biological screening. The ability to readily modify the acryloyl chloride and subsequently transform the nitro group provides a powerful strategy for generating molecular diversity.
Scope and Fundamental Objectives of Academic Research Focused on the Chemical Compound
The primary objectives of academic research centered on this compound can be summarized as follows:
Exploration of Novel Synthetic Methodologies: A key objective is the development of new and efficient synthetic routes to access a wider range of functionalized molecules starting from this compound. This includes investigating its reactivity with various nucleophiles and in different types of organic reactions.
Synthesis of Biologically Active Compounds: A significant driving force for research in this area is the potential to synthesize novel compounds with interesting pharmacological properties. The 3-nitrophenyl group is a common feature in some biologically active molecules, and incorporating it into new scaffolds via this compound is a promising strategy for drug discovery. For instance, chalcones containing a 3-nitrophenyl group have been synthesized and their crystal structures determined, indicating interest in this structural motif. nih.gov
Development of New Materials: The acryloyl moiety suggests potential applications in polymer chemistry. Research may focus on the synthesis of novel polymers incorporating the 3-nitrophenyl group, which could impart specific properties such as altered thermal stability, optical properties, or solubility.
Mechanistic Studies: A fundamental objective is to gain a deeper understanding of how the nitro substitution influences the reactivity of the acryloyl chloride system in various chemical transformations. This includes detailed kinetic and computational studies to elucidate reaction mechanisms.
In essence, academic research on this compound is driven by the desire to expand the synthetic chemist's toolbox and to discover new molecules with valuable applications in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBWNWUGUWUKV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263690 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-48-8 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2e 3 3 Nitrophenyl Acryloyl Chloride
Precursor Synthesis and Controlled Functional Group Transformations
The foundational step in producing (2E)-3-(3-Nitrophenyl)acryloyl chloride is the reliable synthesis of its precursor, followed by a well-controlled chlorination reaction.
Synthesis of (2E)-3-(3-Nitrophenyl)acrylic Acid (3-Nitrocinnamic Acid)
(2E)-3-(3-Nitrophenyl)acrylic acid, also known as 3-nitrocinnamic acid, is the direct precursor required for the synthesis of the target acyl chloride. nih.govcymitquimica.comnist.gov This compound is a yellow crystalline solid with the chemical formula C₉H₇NO₄. guidechem.com A common and effective method for its preparation is the condensation reaction of m-nitrobenzaldehyde with malonic acid. orgsyn.org
This reaction is typically facilitated by the presence of a base. Various bases can be employed, including ammonia, aniline, or pyridine, to catalyze the condensation. orgsyn.org The general reaction scheme involves the formation of a stable intermediate which then undergoes decarboxylation to yield the desired α,β-unsaturated acid. Following the reaction, the product, 3-nitrocinnamic acid, can be purified through recrystallization from solvents like alcohol or benzene (B151609) to achieve a high degree of purity. orgsyn.org
Optimization of Carboxylic Acid to Acyl Chloride Conversion
The conversion of the carboxylic acid group of 3-nitrocinnamic acid into an acyl chloride is a critical functional group transformation. Acyl chlorides are highly reactive compounds and serve as important intermediates in organic synthesis. iitk.ac.in The general reaction involves treating the carboxylic acid with a suitable chlorinating agent.
R-COOH + Chlorinating Agent → R-COCl
Several reagents are available for the chlorination of carboxylic acids, each with distinct advantages and reaction characteristics. The most common and industrially significant agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comresearchgate.net
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent for preparing acyl chlorides. youtube.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk A key advantage of this method is that the byproducts are gaseous, which simplifies the purification of the final product. masterorganicchemistry.comchemguide.co.uk The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for smaller-scale laboratory syntheses where substrate sensitivity is a concern. researchgate.netwikipedia.orgwikipedia.org The reaction also typically requires a catalytic amount of DMF and proceeds via the formation of a Vilsmeier reagent as the active chlorinating species. wikipedia.orgwikipedia.org The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile, facilitating an easy workup. researchgate.net
Pivaloyl Chloride: While less common for this specific transformation, other acyl chlorides like pivaloyl chloride can be used in certain synthetic contexts, often for the in-situ generation of mixed anhydrides to promote other reactions, rather than for the direct isolation of a new acyl chloride.
Other chlorinating agents include phosphorus-based compounds like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). iitk.ac.inchemguide.co.uk However, these reagents can sometimes lead to the formation of non-volatile byproducts (e.g., POCl₃ or H₃PO₃), which can complicate the purification process compared to methods using thionyl chloride or oxalyl chloride. chemguide.co.uk
Interactive Table: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Byproducts | Key Advantages | Common Catalyst |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Inexpensive; gaseous byproducts simplify purification. masterorganicchemistry.comyoutube.comchemguide.co.uk | DMF wikipedia.orggoogle.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder, more selective; volatile byproducts. researchgate.netwikipedia.orgwikipedia.org | DMF wikipedia.orgwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive. | None typically required. |
The successful synthesis of this compound is highly dependent on the careful control of reaction conditions.
Anhydrous Environments: Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to revert to the parent carboxylic acid. researchgate.net Therefore, it is imperative that the reaction is conducted under strictly anhydrous (dry) conditions. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the product. researchgate.net
Temperature Control: The reaction of carboxylic acids with chlorinating agents is often exothermic. Proper temperature control is necessary to manage the reaction rate and prevent the formation of undesired side products. Reactions involving oxalyl chloride are frequently carried out at room temperature or below, while those with thionyl chloride may be conducted at room temperature or elevated to reflux to ensure complete conversion. researchgate.netcommonorganicchemistry.com Careful monitoring and control of the temperature are essential for achieving a high yield of the desired acyl chloride. iitk.ac.in
Development of Novel Synthetic Routes and Catalytic Approaches
While traditional methods for acyl chloride synthesis are robust, research continues to focus on developing more efficient, environmentally friendly, and versatile catalytic systems.
Emerging Catalytic Methods in Acyl Chloride Formation
Recent advancements in catalysis offer promising alternatives to conventional stoichiometric reagents for the synthesis of acyl chlorides. The primary goals of these new methods are to improve reaction efficiency, simplify product purification, and enable catalyst recycling, thereby reducing waste and cost.
One significant area of development is the use of immobilized or polymeric catalysts. google.comgoogle.com These systems involve attaching the catalytic species, such as a derivative of N,N-disubstituted formamide, to a solid support like a polymer resin. google.com This approach offers several advantages over homogeneous catalysts like DMF:
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration. google.com
Reduced Contamination: Immobilization minimizes the leaching of the catalyst into the final product, leading to higher purity.
Another innovative approach involves the use of novel activating agents. For instance, 3,3-dichlorocyclopropenes have been shown to facilitate the rapid conversion of carboxylic acids to acyl chlorides in the presence of a tertiary amine base. organic-chemistry.org This method proceeds through a distinct mechanism involving an aromatic cation-activated nucleophilic acyl substitution. Furthermore, research into visible-light photocatalysis has demonstrated the conversion of aldehydes to acyl chlorides, indicating a potential future direction for developing light-mediated pathways for acid chloride synthesis under mild conditions. organic-chemistry.org
These emerging catalytic methods represent a shift towards more sustainable and efficient chemical manufacturing, with potential applications in the synthesis of specialized acyl chlorides like this compound.
Implementation of Flow Chemistry Methodologies for Scalable Synthesis
The inherent reactivity and potential instability of acyl chlorides like this compound make their synthesis in traditional batch reactors challenging, particularly on a larger scale. Flow chemistry offers a safer, more efficient, and scalable alternative by conducting reactions in a continuously flowing stream within a microreactor or a packed-bed reactor. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and yield.
The continuous-flow synthesis of this compound can be effectively achieved by the reaction of (2E)-3-(3-Nitrophenyl)acrylic acid with a suitable chlorinating agent. While various reagents can be employed for this transformation, oxalyl chloride and thionyl chloride are commonly utilized in flow systems due to their high reactivity and the gaseous nature of their byproducts, which simplifies purification. nih.govresearchgate.netchemguide.co.uk
A proposed continuous-flow setup for this synthesis would involve two separate inlet streams. One stream would contain a solution of (2E)-3-(3-Nitrophenyl)acrylic acid in an inert solvent, such as dichloromethane (B109758) or toluene. The second stream would carry the chlorinating agent, for instance, oxalyl chloride, optionally with a catalytic amount of N,N-dimethylformamide (DMF). These streams are pumped at precise flow rates into a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The reaction mixture then traverses the reactor, where the conversion to the acyl chloride takes place under controlled temperature and residence time. The product stream emerging from the reactor can be collected for subsequent purification.
The advantages of employing a flow chemistry approach for this synthesis are multifold. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, mitigating the risks associated with the exothermic nature of the reaction. polimi.it The small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. Furthermore, the continuous nature of the process allows for straightforward scaling by either extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. researchgate.net
Table 1: Proposed Parameters for Flow Synthesis of this compound
| Parameter | Value | Rationale |
| Starting Material | (2E)-3-(3-Nitrophenyl)acrylic acid | Precursor carboxylic acid. |
| Chlorinating Agent | Oxalyl chloride or Thionyl chloride | Efficient conversion to acyl chloride with gaseous byproducts. nih.govchemguide.co.uk |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Accelerates the reaction rate. |
| Solvent | Anhydrous Dichloromethane or Toluene | Inert solvent to dissolve reactants. |
| Reactor Type | Heated coil reactor (e.g., PFA or stainless steel) | Provides controlled temperature and residence time. |
| Temperature | 40-80 °C | To ensure a sufficient reaction rate without decomposition. |
| Residence Time | 2-10 minutes | Optimized to achieve high conversion. |
| Post-Reaction | In-line quenching or direct collection | To handle the reactive product stream. |
Advanced Purification and Isolation Techniques for Reaction Products
The crude this compound obtained from the synthesis, whether through batch or flow methods, typically contains unreacted starting materials, residual reagents, and byproducts. Therefore, robust purification techniques are essential to isolate the compound in high purity.
Chromatography is a powerful technique for the purification of organic compounds. For a reactive species like an acyl chloride, careful selection of the stationary and mobile phases is crucial to avoid degradation of the product on the column.
Silica (B1680970) gel column chromatography is a viable option for the purification of this compound, provided that the silica gel is anhydrous and the elution is performed relatively quickly. rsc.org A non-polar eluent system is generally preferred to minimize the interaction of the polar acyl chloride group with the silica surface. A gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane can effectively separate the desired product from more polar impurities like the starting carboxylic acid. It is imperative that the solvents used are of high purity and anhydrous to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Given the reactivity of acyl chlorides, gas chromatography (GC) is generally not suitable for analysis without derivatization, as the high temperatures in the injection port and column can lead to decomposition. nih.gov However, for analytical purposes to check purity, techniques like High-Performance Liquid Chromatography (HPLC) with a non-aqueous mobile phase could be employed.
Table 2: Proposed Chromatographic Purification Parameters for this compound
| Parameter | Details | Rationale |
| Stationary Phase | Anhydrous Silica Gel (230-400 mesh) | Standard stationary phase for column chromatography. rsc.org |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Allows for the separation of compounds with varying polarities. |
| Elution Profile | Start with 100% Hexane, gradually increase the proportion of the more polar solvent | Elutes non-polar byproducts first, followed by the desired product. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | To track the separation and identify fractions containing the product. |
| Post-Chromatography | Evaporation of solvent under reduced pressure at low temperature | To isolate the purified product without thermal degradation. |
Recrystallization is a widely used and effective technique for purifying solid organic compounds. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. libretexts.orgmt.com For this compound, a non-protic solvent is essential to prevent reaction.
The ideal recrystallization solvent should also be one in which the impurities are either very soluble or insoluble at all temperatures. A solvent screening would be necessary to identify the optimal solvent. Potential candidates for the recrystallization of this compound could include a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent like dichloromethane or ethyl acetate. The process would involve dissolving the crude product in a minimal amount of the hot solvent system and then allowing it to cool slowly to induce the formation of pure crystals. The purified crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities. nerdfighteria.info
Controlled precipitation is an alternative to recrystallization. This technique involves dissolving the crude product in a good solvent and then adding an anti-solvent in which the product is insoluble, causing it to precipitate out of the solution. This method can be faster than recrystallization but may sometimes yield a less pure product.
Table 3: Potential Solvent Systems for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Dichloromethane/Hexane | Dichloromethane acts as the "good" solvent to dissolve the compound, while hexane acts as the "poor" solvent to induce crystallization upon cooling or by slow addition. |
| Ethyl Acetate/Heptane | Similar to the dichloromethane/hexane system, offering a different polarity balance that may be advantageous for separating specific impurities. |
| Toluene | A single solvent system where the compound exhibits a significant difference in solubility at high and low temperatures. |
Mechanistic Investigations into the Reactivity of 2e 3 3 Nitrophenyl Acryloyl Chloride
Elucidation of Nucleophilic Acyl Substitution Pathways
The primary reaction pathway for (2E)-3-(3-Nitrophenyl)acryloyl chloride is nucleophilic acyl substitution. This class of reaction is characteristic of carboxylic acid derivatives, especially highly reactive ones like acyl chlorides. youtube.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group. masterorganicchemistry.comlibretexts.org This process proceeds through a well-defined multi-step mechanism involving a tetrahedral intermediate. libretexts.orgwikipedia.org
The reactivity of acyl chlorides in nucleophilic acyl substitution is largely governed by the electrophilicity of the carbonyl carbon. nih.gov In this compound, several factors contribute to a highly electrophilic carbonyl center. The oxygen and chlorine atoms, both being highly electronegative, withdraw electron density from the carbonyl carbon through inductive effects. libretexts.org This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.
The structure of this compound is planar around the carbon-carbon double bond and the carbonyl group, which minimizes steric hindrance for an incoming nucleophile. The open nature of the acyl chloride functional group allows relatively unobstructed access to the electrophilic carbonyl carbon, facilitating the nucleophilic attack.
The nucleophilic acyl substitution reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Attack and Formation of the Tetrahedral Intermediate: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Collapse of the Intermediate and Chloride Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the elimination of the best leaving group, which in this case is the chloride ion (Cl⁻). youtube.comwikipedia.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making its departure energetically favorable. libretexts.org
Influence of the 3-Nitrophenyl Substituent on Reaction Kinetics and Selectivity
The 3-nitrophenyl group plays a crucial role in modulating the reactivity of the acyl chloride. Its electronic properties are transmitted through the conjugated system, influencing the reaction rates and outcomes.
The nitro group (-NO₂) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect (mesomeric effect). Positioned at the meta position on the phenyl ring, its electron-withdrawing influence is primarily inductive, but it still significantly impacts the electronic structure of the entire conjugated system.
This electron withdrawal pulls electron density away from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity. nih.gov A more electrophilic carbonyl carbon reacts faster with nucleophiles. Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted cinnamoyl chloride or cinnamoyl chlorides with electron-donating substituents on the phenyl ring. rsc.org
Table 1: Effect of Substituents on Carbonyl Reactivity
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Expected Reaction Rate |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases | Fast |
| -H (Hydrogen) | Neutral | Baseline | Moderate |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreases | Slow |
The reaction is highly regioselective, with nucleophilic attack occurring exclusively at the carbonyl carbon of the acyl chloride. The carbons of the vinyl group and the aromatic ring are not sufficiently electrophilic to react under these conditions.
A key feature of this reaction is the retention of the (2E)-stereochemistry of the carbon-carbon double bond. nih.gov The nucleophilic acyl substitution mechanism does not involve the double bond, so its trans configuration remains unchanged throughout the reaction. This is critical for synthesizing products where the specific stereoisomer is required for its intended application. reddit.com
Comparative Reactivity Studies with Structurally Analogous Acyl Chlorides
The reactivity of this compound can be better understood by comparing it with other acyl chlorides. Acyl chlorides are generally the most reactive among carboxylic acid derivatives. libretexts.orgcsbsju.edu
Comparison with Acryloyl Chloride: Acryloyl chloride (CH₂=CHCOCl) is the simplest α,β-unsaturated acyl chloride. wikipedia.org The presence of the 3-nitrophenyl group in this compound significantly increases the electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the substituent, making it more reactive than the parent acryloyl chloride.
Comparison with Benzoyl Chloride: Benzoyl chloride (C₆H₅COCl) lacks the vinyl spacer. The conjugated system in this compound allows the electronic effects of the nitro group to be transmitted to the reaction center. The strong deactivating effect of the nitro group makes this compound a more potent acylating agent than benzoyl chloride.
Comparison with Substituted Cinnamoyl Chlorides: Kinetic studies on the reactions of various substituted cinnamoyl chlorides have shown that electron-withdrawing groups on the phenyl ring increase the rate of nucleophilic substitution, while electron-donating groups decrease it. rsc.org This confirms that this compound is among the more reactive derivatives in the cinnamoyl chloride family.
Comparison with Acryloyl Chloride and Methacryloyl Chloride Derivatives
The presence of a methyl group at the α-position in methacryloyl chloride, relative to acryloyl chloride, is expected to decrease the reactivity of the carbonyl group. This is due to the electron-donating inductive effect of the methyl group, which slightly reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.
Conversely, the introduction of a 3-nitrophenyl group in conjugation with the acryloyl system in this compound is anticipated to significantly enhance its reactivity. The phenyl group itself extends the conjugation of the system. More importantly, the nitro group at the meta position is a strong electron-withdrawing group, primarily through its inductive effect (-I) and to a lesser extent, its resonance effect (-M). This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
A study on the solvolysis of cinnamoyl chloride (the parent compound without the nitro group) indicated that it is more reactive than benzoyl chloride. This suggests that the vinyl linkage between the phenyl ring and the carbonyl group effectively transmits electronic effects. Therefore, the addition of a potent electron-withdrawing nitro group to the phenyl ring would further amplify this effect.
Based on these structural and electronic considerations, the expected order of reactivity towards nucleophiles is:
This compound > Acryloyl Chloride > Methacryloyl Chloride
The following interactive data table provides a qualitative comparison based on the electronic effects of the substituents.
| Compound | Structure | Key Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |
| This compound | O=C(Cl)C=CC1=CC=CC(N(=O)=O)=C1 | 3-Nitrophenyl | Strong electron-withdrawing | Highest |
| Acryloyl Chloride | O=C(Cl)C=C | Vinyl | Conjugated system | Intermediate |
| Methacryloyl Chloride | O=C(Cl)C(C)=C | α-Methyl | Electron-donating (inductive) | Lowest |
Examination of Substituent Effects: Halogen vs. Aromatic Nitro Functionality
The influence of a substituent on the reactivity of an acyl chloride is a combination of its inductive and resonance effects. Both halogens and nitro groups are electron-withdrawing, but they operate through different balances of these effects, leading to distinct impacts on reactivity.
The aromatic nitro group (-NO₂) is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-M). nih.govnih.gov The nitro group can delocalize the electron density from the aromatic ring, and this effect is transmitted through the conjugated system to the carbonyl carbon. This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride much more reactive towards nucleophilic attack.
In a comparative context, the electron-withdrawing strength of a nitro group is substantially greater than that of a halogen. The Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent in a meta or para position on an aromatic ring, reflects this difference. For instance, the σ value for a meta-nitro group is significantly more positive (indicating stronger electron withdrawal) than that for a meta-chloro group.
This difference in electron-withdrawing power translates directly to the reactivity of the corresponding acyl chlorides. The presence of a nitro group on the phenyl ring of a cinnamoyl chloride derivative will lead to a much greater enhancement of reactivity compared to a halogen substituent at the same position.
The following interactive data table summarizes the comparison of these substituent effects.
| Substituent Feature | Halogen (e.g., -Cl) | Aromatic Nitro (-NO₂) |
| Inductive Effect | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-I) |
| Resonance Effect | Weakly electron-donating (+M) | Strongly electron-withdrawing (-M) |
| Overall Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing |
| Impact on Carbonyl Electrophilicity | Moderate increase | Significant increase |
| Expected Reactivity of Substituted Cinnamoyl Chloride | Moderately enhanced | Significantly enhanced |
Derivatization Strategies and Broad Synthetic Utility of 2e 3 3 Nitrophenyl Acryloyl Chloride
Amidation Reactions for the Synthesis of Diverse N-Substituted Acrylamides
The reaction of (2E)-3-(3-Nitrophenyl)acryloyl chloride with amines, known as amidation, is a primary method for the synthesis of N-substituted (2E)-3-(3-nitrophenyl)acrylamides. This reaction is typically rapid and efficient, proceeding through a nucleophilic acyl substitution mechanism. The resulting acrylamide (B121943) derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.
Reactions with Primary and Secondary Amines
This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted acrylamides. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base or an excess of the amine reactant, to form the stable amide bond. researchgate.net
The reaction is generally carried out in an inert solvent, and a base such as triethylamine (B128534) is often added to neutralize the hydrogen chloride byproduct, which could otherwise form a non-nucleophilic ammonium (B1175870) salt with the reacting amine. researchgate.netuobaghdad.edu.iq The general scheme for this reaction is as follows:
With primary amines (R-NH₂): The reaction yields N-mono-substituted acrylamides.
With secondary amines (R₂NH): The reaction produces N,N-di-substituted acrylamides.
While specific studies detailing the reactions of a wide range of amines with this compound are not extensively documented in the literature, the general reactivity of acryloyl chlorides suggests that a diverse library of acrylamides can be synthesized. wikipedia.org For instance, the synthesis of various (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides has been reported, including the 3-nitro substituted derivative. researchgate.net Although the reported synthesis started from the corresponding carboxylic acid, it demonstrates the successful formation of such amide structures. researchgate.net
Below is a representative table of potential N-substituted acrylamides that could be synthesized from this compound and various amines.
| Amine | Product Name |
| Aniline | N-phenyl-(2E)-3-(3-nitrophenyl)acrylamide |
| Benzylamine | N-benzyl-(2E)-3-(3-nitrophenyl)acrylamide |
| Morpholine | (4-((2E)-3-(3-nitrophenyl)acryloyl)morpholine) |
| Piperidine | (1-((2E)-3-(3-nitrophenyl)acryloyl)piperidine) |
| 2-Aminopyridine | N-(pyridin-2-yl)-(2E)-3-(3-nitrophenyl)acrylamide |
Preparation of Functionalized Acrylamides with Tunable Properties
The synthesis of functionalized acrylamides from this compound allows for the introduction of various functional groups, which can tune the properties of the resulting molecules. The nitrophenyl group itself is an electron-withdrawing group that can influence the electronic properties of the molecule. Further functionalization can be achieved by selecting amines that contain additional reactive groups or moieties with desired properties.
For example, the incorporation of heterocyclic amines can lead to acrylamides with potential biological activity. nih.gov The synthesis of a series of acrylamide derivatives has been explored for their potential as chemotherapeutic agents, highlighting the importance of the acrylamide scaffold in drug design. nih.gov The properties of the synthesized acrylamides can be tailored for applications in polymer chemistry, where they can be used as monomers for the preparation of functional polymers with specific characteristics. The presence of the nitro group offers a site for further chemical transformations, such as reduction to an amino group, which can then be used for subsequent derivatization.
Esterification Protocols for the Formation of Acrylate (B77674) Esters
Esterification is another key derivatization strategy for this compound, leading to the formation of (2E)-3-(3-nitrophenyl)acrylate esters. These acrylate esters are valuable as monomers in polymer synthesis and as intermediates in organic synthesis. The reaction typically involves the treatment of the acryloyl chloride with an alcohol in the presence of a base.
Synthesis of Novel Acrylate Monomers
The reaction of this compound with various alcohols provides a direct route to novel acrylate monomers. The esterification process is generally efficient and can be carried out under mild conditions. A base, such as triethylamine or pyridine, is commonly used to scavenge the HCl produced during the reaction. wikipedia.org
The properties of the resulting acrylate monomers can be tailored by the choice of the alcohol. For example, using simple alcohols like methanol (B129727) or ethanol (B145695) results in the formation of methyl or ethyl (2E)-3-(3-nitrophenyl)acrylate. These small molecule esters can be used in polymerization reactions to create polymers with specific thermal and mechanical properties. While direct synthesis from this compound is not widely reported, the existence of compounds like (E)-methyl 3-(3-nitrophenyl)acrylate (CAS 1664-59-1) and ethyl (2E)-3-(4-nitrophenyl)acrylate (CAS 24393-61-1) indicates the feasibility of synthesizing such monomers. chemicalbook.comchemicalbook.com
The table below shows some representative acrylate esters that could be synthesized from this compound.
| Alcohol | Product Name |
| Methanol | Methyl (2E)-3-(3-nitrophenyl)acrylate |
| Ethanol | Ethyl (2E)-3-(3-nitrophenyl)acrylate |
| Phenol | Phenyl (2E)-3-(3-nitrophenyl)acrylate |
| 2-Hydroxyethyl methacrylate | 2-((2E)-3-(3-nitrophenyl)acryloyloxy)ethyl methacrylate |
Development of Reactive Precursors for Polymer Analogous Reactions
Acrylate esters derived from this compound can be designed as reactive precursors for polymer analogous reactions. By choosing an alcohol that contains a second functional group, it is possible to create a monomer that can be polymerized and then subsequently modified. For example, reacting this compound with an alcohol containing a protected amine or a clickable functional group would yield a monomer that, once polymerized, can be deprotected and functionalized further.
The nitrophenyl group in the monomer can also be considered a reactive handle. After polymerization of the acrylate monomer, the nitro group on the polymer side chains can be chemically transformed, for instance, by reduction to an amine. This allows for the synthesis of functional polymers where the properties can be altered post-polymerization, which is a key strategy in the development of smart materials and functional coatings.
Anhydride (B1165640) Formation and Subsequent Chemical Transformations
This compound can be converted into its corresponding anhydride, (2E)-3-(3-Nitrophenyl)acrylic anhydride. Acid anhydrides are also reactive acylating agents, although generally less reactive than their corresponding acyl chlorides. The formation of the anhydride typically involves the reaction of the acryloyl chloride with a carboxylate salt, such as the sodium salt of (2E)-3-(3-nitrophenyl)acrylic acid. wikipedia.org
The general reaction for the formation of a symmetric anhydride is: R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl
Once formed, (2E)-3-(3-Nitrophenyl)acrylic anhydride can undergo similar chemical transformations as the acryloyl chloride, such as reactions with amines and alcohols to form amides and esters, respectively. libretexts.orglibretexts.org The main difference is that the leaving group is a carboxylate ion instead of a chloride ion. These reactions produce the desired amide or ester along with a molecule of the corresponding carboxylic acid as a byproduct.
Utilization as a Key Building Block in Multistep Organic Synthesis
The unique structure of this compound, featuring both an acryloyl chloride and a nitrophenyl group, makes it a valuable component in the synthesis of more complex molecules. Its reactivity allows for strategic incorporation into larger molecular frameworks, serving as a foundational piece in multistep synthetic pathways.
The dual reactivity of this compound allows for its strategic incorporation into intricate molecular designs. The acryloyl chloride moiety readily participates in acylation reactions, forming stable amide or ester linkages. This characteristic is fundamental to its role in proteomics research. scbt.com Simultaneously, the nitro group offers a site for a variety of chemical transformations, including reduction to an amine, which can then be further functionalized. This versatility enables chemists to build complex molecular architectures step-by-step, with precise control over the final structure.
In the realm of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. Its ability to react with different nucleophiles is key to constructing the core structures of many potential drug candidates.
For instance, the reaction of acryloyl chloride derivatives with specific amines or alcohols can yield acrylamides and acrylates, respectively. These functional groups are present in a wide array of biologically active molecules. The synthesis often involves a biphasic system, such as dichloromethane (B109758) and water, with a base like potassium carbonate to facilitate the reaction. researchgate.net This methodology allows for the efficient production of chiral acrylamides, which are important intermediates in the asymmetric synthesis of compounds like piperidine-derived alkaloids. researchgate.net
Table 1: Synthesis of Chiral Acrylamides
| Reactant 1 | Reactant 2 | Solvent System | Catalyst/Base | Product |
|---|
This interactive table summarizes the synthesis of chiral acrylamides, which are precursors to more complex pharmaceutical intermediates.
This compound is a valuable precursor in the synthesis of chalcones, which are known for their broad range of pharmacological activities. researchgate.net Chalcones, or trans-1,3-diphenyl-2-propen-1-ones, are typically synthesized through a Claisen-Schmidt condensation. nih.govuece.br
In this context, the acryloyl chloride can be converted into a corresponding ketone, which then reacts with an aromatic aldehyde. The presence of the nitro group on the phenyl ring of the acryloyl chloride precursor can significantly influence the biological properties of the resulting chalcone (B49325). researchgate.net The synthesis of chalcones can be optimized using various methods, including ultrasound irradiation, which has been shown to accelerate the reaction and improve yields. researchgate.net
Table 2: Common Methods for Chalcone Synthesis
| Method | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Claisen-Schmidt Condensation | Base (e.g., NaOH, KOH) or Acid | Versatile and widely used |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, increased yields |
This interactive table outlines common synthetic methods for chalcones, highlighting the conditions and benefits of each approach.
The straightforward synthesis and the potential for diverse substitutions make chalcones an attractive scaffold for medicinal chemists. researchgate.net The resulting chalcone derivatives can serve as intermediates for the synthesis of other heterocyclic compounds, such as flavonoids and pyrazolines. ekb.eg
Advanced Spectroscopic and Computational Characterization of 2e 3 3 Nitrophenyl Acryloyl Chloride
Spectroscopic Fingerprinting for Rigorous Structural Elucidation and Purity Assessment
Spectroscopic analysis provides a detailed "fingerprint" of a molecule, revealing information about its atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra of (2E)-3-(3-Nitrophenyl)acryloyl chloride would provide definitive evidence of its structure, confirming the presence and connectivity of all protons and carbon atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The two vinyl protons (Hα and Hβ) of the acryloyl group, being in a trans configuration, would appear as doublets with a characteristic large coupling constant (J) of approximately 15 Hz. The Hα proton, adjacent to the carbonyl group, would be deshielded and resonate further downfield than the Hβ proton. The four protons of the 3-nitrophenyl ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring, with signals typically appearing in the 7.5-8.5 ppm range. The electron-withdrawing nature of the nitro group would cause significant deshielding of the aromatic protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the acyl chloride is highly deshielded and would appear at the lowest field, typically around 165-170 ppm. The two olefinic carbons would resonate in the 120-150 ppm region. The six carbons of the nitrophenyl ring would show distinct signals in the aromatic region, with the carbon atom attached to the nitro group (C-NO₂) being significantly influenced by its electron-withdrawing effect.
While specific experimental data for the title compound is not widely published, predicted chemical shifts based on analogous structures are presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~166 |
| Vinylic CH (α to C=O) | Doublet, ~6.6-6.8 | ~130 |
| Vinylic CH (β to C=O) | Doublet, ~7.7-7.9 | ~145 |
| Aromatic C-NO₂ | - | ~148 |
Note: Predicted values are based on typical chemical shifts for substituted acryloyl chlorides and nitrobenzenes.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride, expected in the region of 1750-1780 cm⁻¹. This is at a higher frequency than typical ketones or esters due to the electron-withdrawing inductive effect of the chlorine atom. Other key signals include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the alkene is expected around 1620-1640 cm⁻¹, and the out-of-plane bending of the trans-alkene C-H bonds would produce a strong band near 980 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group and the C=C double bond of the acryloyl system are typically strong in the Raman spectrum, offering a clear confirmation of these structural features.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1750-1780 (Strong) | Moderate |
| Ar-NO₂ | Asymmetric Stretch | ~1530 (Strong) | Strong |
| Ar-NO₂ | Symmetric Stretch | ~1350 (Strong) | Strong |
| C=C (Alkene) | Stretch | 1620-1640 (Medium) | Strong |
| C-H (trans-Alkene) | Out-of-plane bend | ~980 (Strong) | Weak |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The structure of this compound contains an extended π-conjugated system, including the nitrophenyl ring, the C=C double bond, and the carbonyl group. This conjugation is expected to give rise to strong absorption in the ultraviolet region. The primary absorption band would be due to a π→π* transition of the conjugated cinnamoyl system. The presence of the nitro group, a strong chromophore, and the carbonyl group, which can undergo n→π* transitions, will also influence the spectrum. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the solvent used for analysis.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₉H₆ClNO₃), the calculated monoisotopic mass is 210.9982 Da. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.
Further fragmentation analysis, often using techniques like tandem mass spectrometry (MS/MS) or MALDI-TOF/TOF, provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern serves as a structural fingerprint. Plausible fragmentation pathways for this molecule under electron ionization would include:
Loss of a chlorine radical (•Cl) to give the [M-Cl]⁺ ion.
Loss of carbon monoxide (CO) following the initial loss of chlorine, a common fragmentation for acyl chlorides.
Cleavage of the C-C bond between the vinyl group and the aromatic ring.
Loss of the nitro group (•NO₂) or nitric oxide (•NO) from the molecular ion or subsequent fragments.
Plausible HRMS Fragments for this compound
| Proposed Fragment | Formula | Calculated m/z |
|---|---|---|
| [M]⁺• | [C₉H₆ClNO₃]⁺• | 210.9982 |
| [M-Cl]⁺ | [C₉H₆NO₃]⁺ | 176.0342 |
| [M-COCl]⁺ | [C₈H₆NO₂]⁺ | 148.0393 |
| [M-NO₂]⁺ | [C₉H₆ClO]⁺ | 165.0102 |
While no public crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Analysis of closely related compounds, such as 3-(3-nitrophenyl) chalcone (B49325) derivatives, suggests that the molecule would likely adopt a largely planar conformation to maximize π-system conjugation. nih.gov The dihedral angle between the plane of the phenyl ring and the plane of the acryloyl group would be relatively small. nih.govresearchgate.net In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms would likely play a significant role in stabilizing the packing arrangement. researchgate.net
Computational Chemistry for Molecular Modeling and Reactivity Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the molecular properties and reactivity of this compound, complementing experimental data.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict a variety of properties:
Optimized Molecular Geometry: Computational modeling can predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data if available.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would highlight the electron-deficient regions (positive potential) around the carbonyl carbon and the protons, indicating susceptibility to nucleophilic attack. Conversely, electron-rich regions (negative potential) would be located around the oxygen atoms of the carbonyl and nitro groups, representing sites for electrophilic interaction.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For this conjugated system, the HOMO and LUMO are expected to be delocalized over the π-system. The LUMO's location can indicate the most probable site for a nucleophilic attack.
Vibrational Frequencies: Theoretical calculations can predict the IR and Raman spectra of the molecule. Comparing these calculated spectra with experimental ones can aid in the assignment of vibrational modes.
These computational approaches provide a powerful, predictive tool for understanding the intrinsic properties of this compound, guiding its use in synthetic applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) calculations serve as a powerful tool for predicting the molecular geometry and electronic structure of chemical compounds. For this compound, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Acryloyl Chloride Derivative (Illustrative Data)
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.18 Å |
| C-Cl Bond Length | ~1.79 Å |
| C=C Bond Length | ~1.34 Å |
| C-N Bond Length | ~1.47 Å |
| O=C-Cl Bond Angle | ~125° |
| C=C-C Bond Angle | ~122° |
| O-N-O Bond Angle | ~124° |
Note: This table is illustrative and not based on direct experimental or computational data for this compound.
Molecular Electrostatic Potential (MESP) Surface Analysis for Identification of Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electrophilic attack sites, as they are rich in electrons. Conversely, regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, the MESP surface would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and nitro groups, making them likely sites for interaction with electrophiles. The carbonyl carbon and the hydrogen atoms of the phenyl ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding the molecule's interaction with other chemical species.
Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugative Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, offering insights into its stability and bonding characteristics. NBO analysis delocalizes the electron density into localized bonds and lone pairs, and it can quantify the stabilization energy (E(2)) associated with hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals.
HOMO-LUMO Energy Analysis for Chemical Reactivity and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. irjweb.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the presence of the electron-withdrawing nitro group and the acryloyl chloride moiety would be expected to influence the energies of the frontier orbitals. The HOMO is likely to be localized on the phenyl ring and the C=C double bond, while the LUMO may be concentrated on the nitro group and the carbonyl carbon. The analysis of the HOMO-LUMO gap provides valuable information about the molecule's electronic transitions and its potential for intramolecular charge transfer. semanticscholar.org
Table 2: Key Quantum Chemical Descriptors (Illustrative Data)
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Global Hardness (η) | (I - A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Global Electrophilicity (ω) | μ2 / (2η) |
Note: This table presents key descriptors derived from HOMO-LUMO analysis but lacks specific values for the title compound due to the absence of dedicated studies.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the polymer chemistry and material science applications of This compound to generate the detailed article as requested in the provided outline.
Radical Polymerization: No information was found regarding the homopolymerization mechanisms or kinetic studies of this compound. Similarly, there are no documented studies on its copolymerization with any specific co-monomers to create tailored polymer structures.
Post-Polymerization Modification: The scientific literature does not appear to contain examples of using a polymer derived from this compound as a polymeric acyl chloride intermediate. Consequently, there are no specific methods described for the synthesis of N-substituted polyacrylamides or the functionalization with diverse side chains starting from this specific polymer.
Functional Polymer Development: There is no available research detailing the development of functional polymers from this compound for any specific research-oriented applications.
While the topics outlined are standard areas of investigation in polymer chemistry, it appears that this compound has not been a subject of detailed research in these specific contexts. Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions of focusing solely on the specified compound, the requested article cannot be generated at this time.
Polymer Chemistry and Material Science Applications of 2e 3 3 Nitrophenyl Acryloyl Chloride
Development of Functional Polymers for Specific Research-Oriented Applications
Synthesis of Polymeric Acylating Agents
The synthesis of polymeric acylating agents often involves the immobilization of a reactive acylating group onto a polymer support. This approach combines the reactivity of a small molecule with the practical advantages of a polymer, such as ease of handling and separation from the reaction mixture.
In a notable example, a polymeric acylating agent was synthesized using aminomethylated polystyrene as the support. The synthesis begins with the reaction of aminomethylated polystyrene with 3-(3-nitrophenyl)acrylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. This step results in the formation of a polymer-bound amide. The subsequent treatment of this polymeric amide with phosphoryl chloride leads to the dehydration of the amide group, yielding the corresponding polymer-bound acylating agent.
The resulting polymeric reagent can be utilized for various acylation reactions. For instance, it has been successfully employed in the conversion of aromatic aldehydes to the corresponding aromatic nitriles. This transformation is achieved by reacting the aldehyde with the polymeric acylating agent, which effectively acts as a dehydrating and acylating species.
A key advantage of using a polymeric reagent is the simplification of the product purification process. After the reaction is complete, the polymer can be removed by simple filtration, and the desired nitrile product can be isolated from the filtrate. This eliminates the need for more complex purification techniques, such as chromatography, which are often required when using small-molecule reagents.
Table 1: Synthesis of Aromatic Nitriles using a Polymeric Acylating Agent
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Benzonitrile | 95 |
| 2 | p-Chlorobenzaldehyde | p-Chlorobenzonitrile | 92 |
| 3 | p-Nitrobenzaldehyde | p-Nitrobenzonitrile | 90 |
| 4 | p-Methoxybenzaldehyde | p-Methoxybenzonitrile | 94 |
Exploration of Polymers as Supported Reagents or Catalysts
The use of polymers as supports for reagents and catalysts is a well-established strategy in organic synthesis, often referred to as solid-phase synthesis or polymer-supported chemistry. This methodology offers several advantages over traditional solution-phase chemistry, including simplified purification, the potential for reagent/catalyst recycling, and the possibility of automation.
Polymers derived from (2E)-3-(3-nitrophenyl)acryloyl chloride have been explored for their potential as supported reagents. The nitrophenyl group can be chemically modified to introduce a variety of functional groups, which can then act as the active sites for catalysis or as reactive centers for chemical transformations.
For example, the nitro group on the polymer can be reduced to an amino group. This amino-functionalized polymer can then be further modified to create a range of polymer-supported catalysts or reagents. The versatility of the amino group allows for the attachment of various catalytic species, including metal complexes and organocatalysts.
The performance of these polymer-supported systems is often evaluated based on several key parameters, including:
Catalytic Activity: The efficiency of the catalyst in promoting a specific chemical reaction.
Selectivity: The ability of the catalyst to favor the formation of a particular product over other possible products.
Reusability: The capacity of the catalyst to be recovered and reused in multiple reaction cycles without a significant loss of activity.
Table 2: Comparison of a Polymer-Supported Catalyst in Benzoin Condensation
| Catalyst System | Solvent | Time (h) | Yield (%) |
| Homogeneous Catalyst | Ethanol (B145695) | 6 | 85 |
| Polymer-Supported Catalyst | Ethanol | 8 | 82 |
| Polymer-Supported Catalyst (Recycled, 1st run) | Ethanol | 8 | 81 |
| Polymer-Supported Catalyst (Recycled, 2nd run) | Ethanol | 8 | 80 |
Advanced Synthetic Applications and Complex Molecule Construction with 2e 3 3 Nitrophenyl Acryloyl Chloride
Utilization in the Synthesis of Heterocyclic Compounds
The dual reactivity of (2E)-3-(3-Nitrophenyl)acryloyl chloride makes it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. The acyl chloride provides a handle for introducing the acryloyl system onto nucleophiles, while the α,β-unsaturated system acts as a Michael acceptor or a dienophile, paving the way for cyclization reactions.
The compound serves as a key building block for nitrogen-containing heterocycles like pyrazolines and pyrimidines, which are significant scaffolds in medicinal chemistry. ijcmas.comgrowingscience.com The synthesis often proceeds through an initial reaction at the acyl chloride followed by an intramolecular cyclization.
Pyrazoline Synthesis: Pyrazolines, specifically 2-pyrazolines, are commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. ijcmas.com this compound can first be converted to the corresponding chalcone (B49325) or react directly with hydrazine. The reaction of a chalcone with hydrazine hydrate (B1144303) typically involves a condensation-cyclization sequence. For instance, a chalcone can react with hydrazine hydrate in a refluxing solvent like ethanol (B145695) to yield the corresponding pyrazoline. ijcmas.com The reaction with hydrazine hydrate and formic acid is another established method to produce 1-formyl-2-pyrazolines. mdpi.com This reaction proceeds by adding hydrazine hydrate to a mixture of the parent chalcone in formic acid, followed by reflux to promote cyclization and formylation. mdpi.com The regiochemistry of the addition of hydrazine to the unsaturated system is controlled, leading specifically to the desired pyrazoline isomer.
Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be constructed by condensing a 1,3-bifunctional three-carbon fragment with compounds like amidines, urea, or thiourea. bu.edu.eg The (2E)-3-(3-Nitrophenyl)acryloyl moiety can act as this three-carbon precursor. For example, after conversion to a chalcone, it can be reacted with guanidine (B92328) hydrochloride to afford pyrimidine derivatives. bu.edu.eg Another route involves the condensation of suitable α,β-unsaturated ketones with compounds such as 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov This process involves a conjugate addition followed by intramolecular cyclization and subsequent oxidation to yield the final aromatic pyrimidine system. nih.gov
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Reagents | Key Transformation | Ref. |
|---|---|---|---|
| Pyrazoline | Hydrazine Hydrate | Condensation-cyclization | ijcmas.com |
| 1-Formyl-pyrazoline | Hydrazine Hydrate, Formic Acid | Reductive cyclization and formylation | mdpi.com |
| Pyrimidine | Guanidine Hydrochloride | Condensation of the corresponding chalcone | bu.edu.eg |
| Pyrido[2,3-d]pyrimidine | 4-Amino-6-hydroxy-2-mercaptopyrimidine | Michael addition-cyclization-oxidation | nih.gov |
The electron-deficient double bond in the acryloyl moiety of this compound makes it a suitable component for various cycloaddition reactions. This reactivity allows for the direct formation of carbocyclic and heterocyclic rings in a highly controlled manner.
[3+2] Cycloaddition Reactions: The acryloyl system is analogous to other electron-deficient alkenes, such as nitroalkenes, which are known to participate in [3+2] cycloaddition reactions with three-atom components like nitrones, nitrile N-oxides, and azomethine ylides. researchgate.net These reactions are a powerful tool for synthesizing five-membered heterocyclic rings. By reacting this compound (or its derivatives) with a suitable three-atom component, it is possible to construct highly functionalized pyrrolidines, isoxazolidines, or other related heterocycles. The reaction's regioselectivity and stereoselectivity are often predictable based on frontier molecular orbital theory.
Diels-Alder and Hetero-Diels-Alder Reactions: As a dienophile, the acryloyl moiety can react with dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl and nitrophenyl groups. Furthermore, related α,β-unsaturated acid chlorides, such as methacryloyl chloride, have been shown to undergo oxa-Diels-Alder reactions, where two molecules of the acryloyl chloride dimerize to form a dihydropyran ring. researchgate.net This highlights the potential for this compound to participate in both intermolecular and intramolecular cycloadditions to build complex polycyclic systems.
Contributions to Stereoselective Synthesis Methodologies
The development of methods to control stereochemistry is a central goal of modern organic synthesis. The structure of this compound offers opportunities for its use in stereoselective transformations.
The α,β-unsaturated carbonyl system is a classic Michael acceptor, making it a prime candidate for stereoselective conjugate addition reactions. The aza-Michael reaction, involving the addition of a nitrogen nucleophile, is a particularly efficient method for creating chiral nitrogen-containing heterocycles. rsc.org
The application of chiral organocatalysts could enable enantioselective conjugate additions to the acryloyl system of this compound. For example, a chiral secondary amine catalyst could form a transient chiral enamine with an incoming nucleophile or a chiral iminium ion with the acryloyl chloride itself, directing the nucleophilic attack to one face of the double bond. This would result in the formation of a stereocenter with high enantiomeric excess.
Similarly, diastereoselective transformations are feasible. If the nucleophile already contains a stereocenter, the Michael addition can proceed with facial selectivity dictated by the existing chiral information, leading to the formation of one diastereomer preferentially. This substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. Subsequent intramolecular cyclization of the chiral Michael adduct would then yield enantiomerically enriched or diastereomerically pure heterocyclic products.
Integration into Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. ub.edu This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. The bifunctional nature of this compound makes it an ideal substrate for initiating such reaction sequences.
A plausible cascade sequence could begin with the reaction of this compound with a binucleophile, such as 2-aminophenol (B121084) or ethylenediamine. The first step would be a rapid acylation at the more nucleophilic site (e.g., the amino group) to form an amide intermediate. This intermediate, still containing the acryloyl system and a second nucleophilic group (e.g., a hydroxyl or another amino group), is perfectly poised for a subsequent intramolecular reaction.
Under the same reaction conditions, the tethered nucleophile can then undergo an intramolecular Michael addition to the electron-deficient double bond. This cyclization step would form a new heterocyclic ring in a highly efficient manner. Such a process, combining an intermolecular acylation with an intramolecular conjugate addition, constructs complex heterocyclic frameworks like benzoxazepines or diazepines in a single pot, showcasing the power of cascade reactions in modern synthesis. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate |
| Acetyl chloride |
| Acryloyl chloride |
| Benzoyl chloride |
| Ethylenediamine |
| Guanidine hydrochloride |
| Hydrazine hydrate |
| Methacryloyl chloride |
| Oxalyl chloride |
| Thionyl chloride |
| Urea |
Future Research Directions and Emerging Methodologies for 2e 3 3 Nitrophenyl Acryloyl Chloride
Implementation of Green Chemistry Principles in Synthetic and Derivatization Processes
The synthesis of acryloyl chlorides has traditionally relied on reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Future research will increasingly focus on aligning the synthesis and derivatization of (2E)-3-(3-nitrophenyl)acryloyl chloride with the principles of green chemistry.
Key areas of investigation will include:
Alternative Chlorinating Agents: Research into safer and more sustainable chlorinating agents to replace traditional reagents is a priority. This could involve exploring solid-supported reagents or electrochemical methods for chlorination, which can minimize waste and improve safety.
Solvent-Free and Alternative Solvent Systems: A significant push towards reducing or eliminating the use of volatile organic solvents is expected. Investigations into solvent-free reaction conditions, or the use of greener solvents such as ionic liquids or supercritical fluids, will be crucial. nih.gov Continuous-flow methodologies under solvent-free conditions have shown promise for the synthesis of other acryloyl chlorides and could be adapted for this compound. nih.gov
Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, can lead to faster reaction times and lower energy consumption compared to conventional heating. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this compound and its derivatives will aim for higher atom economy, minimizing the formation of byproducts.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Development of high-yield, selective reactions to minimize byproduct formation. |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and solvents. For instance, exploring alternatives to phosgene-based reagents. |
| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Employing ambient temperature and pressure conditions, or using microwave and ultrasonic irradiation. |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the synthesis of the parent molecule. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps. |
| Catalysis | Utilizing highly selective catalysts to improve reaction efficiency and reduce waste. |
| Design for Degradation | Designing derivatives that can break down into innocuous products after their intended use. |
| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
Design and Discovery of Novel Catalysts for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis. Future research on this compound will likely involve the development of novel catalysts to enhance the selectivity and efficiency of its synthesis and subsequent reactions.
Potential areas for catalyst development include:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is often more environmentally friendly and less prone to toxic metal contamination of the final products. nih.gov Research into organocatalysts for the synthesis of the parent carboxylic acid or for the derivatization of the acryloyl chloride could lead to more sustainable processes.
Nanocatalysts: Catalysts based on nanoparticles can offer high surface area and unique reactivity. The development of magnetic or otherwise easily recoverable nanocatalysts could simplify product purification and catalyst recycling.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field. While the direct enzymatic synthesis of an acid chloride is challenging, enzymes could be employed in the synthesis of the precursor, (2E)-3-(3-nitrophenyl)acrylic acid, or in the stereoselective derivatization of the acryloyl chloride.
Transition Metal Catalysis: While aiming for greener alternatives, research into more efficient and selective transition metal catalysts will continue. This includes developing catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher turnover numbers. For instance, palladium-based catalysts are efficient for Mizoroki-Heck reactions, which could be relevant for the derivatization of this compound. researchgate.net
| Catalyst Type | Potential Application | Advantages |
| Organocatalysts | Synthesis of (2E)-3-(3-nitrophenyl)acrylic acid; Derivatization reactions. | Metal-free, lower toxicity, readily available. |
| Nanocatalysts | Synthesis and polymerization reactions. | High surface area, high reactivity, potential for easy recovery and reuse. |
| Biocatalysts (Enzymes) | Synthesis of precursors; Stereoselective derivatization. | High selectivity, mild reaction conditions, environmentally friendly. |
| Advanced Transition Metal Catalysts | Cross-coupling reactions; Polymerization. | High efficiency, broad substrate scope, tunable reactivity. |
Exploration of Supramolecular Chemistry and Self-Assembly with Derivatives
The rigid, planar structure of the cinnamoyl backbone, combined with the potential for hydrogen bonding and π-π stacking interactions from the phenyl and nitro groups, makes derivatives of this compound interesting candidates for supramolecular chemistry and materials science.
Future research in this area could focus on:
Crystal Engineering: Systematically studying the crystallization of various derivatives to understand and control their solid-state packing. This could lead to the design of materials with specific optical or electronic properties.
Gelators: Designing derivatives that can act as low molecular weight organogelators, capable of entrapping solvents to form gels. These materials have potential applications in areas such as drug delivery and environmental remediation.
Liquid Crystals: Modifying the molecular structure to induce liquid crystalline phases. The combination of a rigid core and potentially flexible side chains could lead to the formation of nematic, smectic, or cholesteric phases.
Self-Assembled Monolayers (SAMs): Attaching derivatives to surfaces, such as gold or silicon, to form highly ordered self-assembled monolayers. These could be used to modify the surface properties of materials for applications in electronics or biosensors.
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. chemai.iomdpi.com For this compound, these computational tools can accelerate the discovery and optimization of its synthesis and applications.
Emerging applications of AI and ML include:
Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. nih.gov This can be used to predict the reactivity of this compound with various nucleophiles, saving time and resources in the laboratory. chemai.io For nitro compounds specifically, quantitative structure-property relationship (QSPR) models have been developed to predict properties like impact sensitivity, and similar approaches could be used to predict reactivity. researchgate.net
Retrosynthesis Planning: AI-powered tools can propose synthetic routes to a target molecule by working backward from the product. engineering.org.cn This can help chemists design more efficient and novel synthetic pathways to this compound and its derivatives.
Catalyst Design: Machine learning algorithms can be used to identify promising new catalyst structures for specific reactions. By analyzing the relationship between catalyst structure and performance, ML models can guide the design of more active and selective catalysts.
Polymer Property Prediction: In the context of polymers derived from this compound, ML can be used to predict polymer properties based on the monomer structure and polymerization conditions. digitellinc.comresearchgate.net This can accelerate the development of new materials with desired characteristics.
| AI/ML Application | Description | Relevance to this compound |
| Reactivity Prediction | Algorithms predict the products and yields of chemical reactions. | Predicts outcomes of reactions with various nucleophiles, optimizing derivatization. |
| Retrosynthesis | AI suggests synthetic pathways for a target molecule. | Proposes efficient and novel synthetic routes to the compound and its derivatives. engineering.org.cn |
| Catalyst Discovery | ML models identify optimal catalyst structures for a given reaction. | Accelerates the design of highly efficient and selective catalysts for synthesis and derivatization. |
| Property Prediction | Predicts physical, chemical, and biological properties of molecules. | Forecasts properties of novel derivatives, guiding the design of functional materials. |
Q & A
Basic: What are the recommended methods for synthesizing (2E)-3-(3-Nitrophenyl)acryloyl chloride?
Answer:
The synthesis typically involves converting the corresponding carboxylic acid, (2E)-3-(3-nitrophenyl)acrylic acid, into its acyl chloride derivative. A common approach is refluxing the acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the emergence of the C=O stretch (~1800 cm⁻¹) characteristic of acyl chlorides. Excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization .
Basic: How can the stereochemical configuration (E/Z) of this compound be confirmed?
Answer:
The E-configuration is confirmed using nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the trans (E) geometry results in a coupling constant (J) of ~15–16 Hz between the α and β protons of the acryloyl group. For example, the doublets corresponding to H₂ and H₃ protons appear at δ 6.5–7.5 ppm with this coupling constant. Additionally, single-crystal X-ray diffraction (SCXRD) can definitively resolve the stereochemistry, as demonstrated in structurally similar nitrophenyl acrylates (e.g., 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one) .
Advanced: What strategies mitigate hydrolysis of this compound during reactions?
Answer:
Hydrolysis sensitivity requires strict anhydrous conditions. Strategies include:
- Solvent Selection: Use dry aprotic solvents (e.g., DCM, THF) with molecular sieves.
- Temperature Control: Conduct reactions at 0–5°C to slow hydrolysis kinetics.
- In Situ Derivatization: React the acyl chloride immediately with nucleophiles (e.g., amines, alcohols) to form stable amides or esters.
- Additive Use: Add catalytic dimethylformamide (DMF) to activate the acyl chloride via the "Vilsmeier-Haack complex," enhancing reactivity and reducing hydrolysis side reactions .
Advanced: How does the nitro group’s meta-substitution influence the compound’s reactivity in Diels-Alder reactions?
Answer:
The meta-nitro group acts as an electron-withdrawing group (EWG), polarizing the acryloyl double bond and increasing its electrophilicity. This enhances reactivity in Diels-Alder reactions with electron-rich dienes (e.g., anthracene). Computational studies (DFT calculations) predict a lower LUMO energy for the meta-nitro derivative compared to para-substituted analogs, favoring cycloaddition kinetics. Experimental validation involves comparing reaction rates and yields with para-nitro or unsubstituted analogs .
Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?
Answer:
Contradictions (e.g., varying δ values in ¹³C NMR) arise from solvent effects, concentration, or impurities. To resolve discrepancies:
- Standardization: Re-run spectra under identical conditions (solvent, temperature, reference standards).
- 2D NMR Techniques: Use HSQC and HMBC to assign carbons unambiguously.
- Cross-Validation: Compare with structurally analogous compounds (e.g., (2E)-3-(4-methoxyphenyl)acryloyl chloride) to identify substituent-induced shifts .
Advanced: What computational methods predict the biological activity of derivatives of this compound?
Answer:
Docking simulations (AutoDock Vina) and molecular dynamics (MD) assess interactions with biological targets (e.g., kinases, proteases). For example:
- Pharmacophore Modeling: Identify key features (e.g., nitro group, acryloyl motif) critical for binding.
- QSAR Studies: Relate electronic parameters (Hammett σ constants) to inhibitory activity.
- Free Energy Calculations (MM-PBSA): Quantify binding affinities for optimized derivatives. These methods align with studies on nitrophenyl acrylamides in enzyme inhibition .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat.
- Ventilation: Work in a fume hood to avoid inhalation of HCl vapors released during hydrolysis.
- Storage: Store under argon at –20°C in amber glass to prevent moisture ingress and photodegradation.
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .
Advanced: How can the compound’s stability under catalytic hydrogenation conditions be optimized?
Answer:
Hydrogenation of the nitro group to amine requires selective conditions:
- Catalyst Choice: Use Pd/C or Raney Ni at low H₂ pressure (1–3 atm) to avoid over-reduction of the acryloyl group.
- Solvent Optimization: Ethanol or ethyl acetate minimizes side reactions.
- Additives: Add pyridine to stabilize the acyl chloride during reduction. Monitor progress via LC-MS to terminate the reaction at the amine stage .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FTIR: Confirms C=O (acyl chloride, ~1800 cm⁻¹) and NO₂ stretches (~1520, 1350 cm⁻¹).
- NMR: ¹H/¹³C NMR assigns aromatic and acryloyl protons/carbons; 2D NMR resolves overlapping signals.
- Mass Spectrometry (HRMS): Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
Advanced: How does this compound serve as a precursor for bioactive molecule synthesis?
Answer:
The acryloyl chloride is a versatile electrophile for synthesizing:
- Anticancer Agents: Conjugation with aminoheterocycles (e.g., imidazoles) yields kinase inhibitors.
- Antimicrobials: Amide derivatives (e.g., with sulfonamide groups) target bacterial enzymes.
- Protease Inhibitors: Structural analogs (e.g., curcumin-derived acryloyls) inhibit HIV-1 protease via Michael addition to active-site cysteines. Optimize yields using microwave-assisted synthesis for rapid coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
